2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine ring with a furan ring, a phenyl group at the 6-position, and a methyl group at the 2-position.
Preparation Methods
The synthesis of 2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate, followed by alkylation with benzyl chloride . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted furo[2,3-d]pyrimidines.
Scientific Research Applications
2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifolate, antitumor, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can exert antitumor and antimicrobial effects.
Comparison with Similar Compounds
2-Methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Phenylfuro[3,2-d]pyrimidine derivatives: These compounds also exhibit antimicrobial and antitumor activities but may differ in their specific biological targets and potency.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and have various pharmacological activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit a distinct range of biological activities.
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-methyl-6-phenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3O/c1-8-15-12(14)10-7-11(17-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
BVBCGVHIJJGFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(OC2=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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